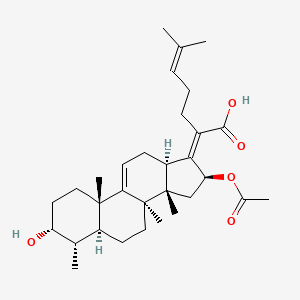

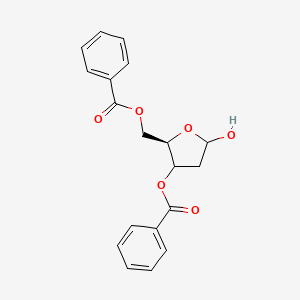

9,11-アンヒドロフシジン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 9,11-Anhydro fusidic acid derivatives involves complex chemical transformations. One study describes the preparation of epimeric diketones derived from fusidic acid, highlighting the stability of the 9α,13β-isomer and discussing the results in terms of conformational analysis (Diassi, Krakower, Bacso, & Dine, 1966). Another significant contribution to the synthesis field is the BF3·Et2O-catalyzed rearrangement of 9β,11β-epoxy-4β-demethyl-5α-lanostan-7-one derivatives, leading to the formation of compounds with a structure characteristic of the steroidal antibiotic fusidic acid (Paryzek & Martynow, 1996).

Molecular Structure Analysis

The molecular structure of fusidic acid derivatives, including 9,11-Anhydro fusidic acid, has been elucidated through various studies. One notable research effort revealed the absolute configuration of fusidic acid methyl ester 3-p-bromobenzoate, providing critical insights into the steroid skeleton and unusual configurations that define this class of compounds (Cooper & Hodgkin, 1968).

Chemical Reactions and Properties

Research into the chemical reactions and properties of fusidic acid derivatives has led to a deeper understanding of their potential applications and mechanisms of action. For instance, structural insights into fusidic acid resistance and sensitivity in EF-G highlight the importance of specific mutations affecting the drug's interaction with bacterial ribosomes, offering a glimpse into the molecular interactions at play (Hansson, Singh, Gudkov, Liljas, & Logan, 2005).

Physical Properties Analysis

The physical properties of 9,11-Anhydro fusidic acid and related compounds are closely tied to their structural characteristics. Although specific studies focusing on the physical properties of 9,11-Anhydro fusidic acid were not identified, the general understanding of fusidic acid's steroid-like high penetration ability suggests that derivatives would also exhibit notable physical properties, particularly in terms of solubility and stability.

Chemical Properties Analysis

The chemical properties of 9,11-Anhydro fusidic acid derivatives are influenced by their complex molecular structures. These properties include reactivity, stability, and the ability to undergo specific chemical transformations. The Beckmann rearrangement of fusidic acid derivatives, for example, has been explored, demonstrating the compound's versatility and the potential for generating a variety of structurally related compounds with diverse biological activities (Murphy, Sarsam, Ferguson, & Gallagher, 1998).

科学的研究の応用

抗菌活性

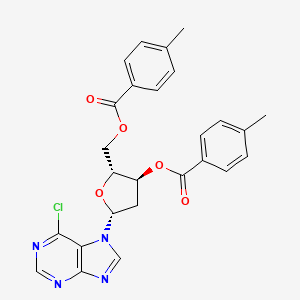

“9,11-アンヒドロフシジン酸”とその水素化誘導体は、グラム陽性菌に対して高いレベルの抗菌活性を示すことが分かっている {svg_1}. これは、新しい抗菌剤の開発のための有力な候補となる {svg_2}.

抗炎症作用

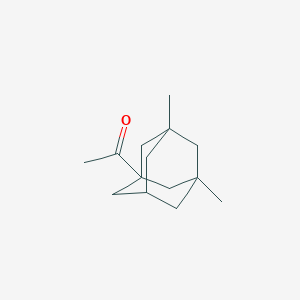

“9,11-アンヒドロフシジン酸”は、その抗菌作用に加えて、in vivoで強力な抗炎症作用も示すことが分かっている {svg_3}. この化合物の局所適用は、用量依存的にTPA誘発耳浮腫を効果的に減少させた {svg_4}. この阻害効果は、TPA誘発による炎症性サイトカインIL-1β、TNF-α、COX-2の上方制御の阻害に関連していた {svg_5}.

SARS-CoV-2複製阻害

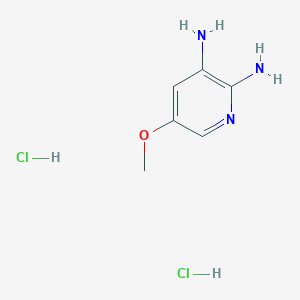

最近の研究では、“9,11-アンヒドロフシジン酸”がSARS-CoV-2複製を阻害する可能性のある阻害剤として特定されている {svg_6}. この発見は、COVID-19およびその他のコロナウイルス関連疾患の治療に大きな影響を与える可能性がある {svg_7}.

タンパク質合成阻害

“9,11-アンヒドロフシジン酸”は、G因子のリボソーム依存性活性を阻害し、ペプチジルtRNAのトランスロケーションを阻害することにより、原核生物におけるタンパク質合成を阻害することが分かっている {svg_8}. この特性は、新しい抗菌剤の開発に利用できる {svg_9}.

一酸化窒素溶解の抑制

この化合物は、膵臓島細胞の一酸化窒素溶解を抑制することが分かっている {svg_10}. これは、膵臓島細胞に関連する疾患の治療に潜在的に適用できる可能性がある {svg_11}.

2-in-1剤の開発

“9,11-アンヒドロフシジン酸”のユニークな特性は、強力な抗菌作用と抗炎症作用を併せ持つ2-in-1剤の開発のための有望な候補となる {svg_12}.

作用機序

Target of Action

The primary target of 9,11-Anhydro Fusidic Acid, a derivative of Fusidic Acid, is the bacterial protein synthesis machinery . Specifically, it interacts with the elongation factor G (EF-G) , a protein that plays a crucial role in the translocation step during protein synthesis .

Mode of Action

9,11-Anhydro Fusidic Acid works by interfering with bacterial protein synthesis . It prevents the translocation of EF-G from the ribosome . This interaction inhibits the necessary conformational changes for EF-G release from the ribosome, effectively blocking the protein synthesis process .

Biochemical Pathways

The action of 9,11-Anhydro Fusidic Acid affects the protein synthesis pathway in bacteria . By inhibiting EF-G, it disrupts the translocation process, preventing the movement of tRNA and mRNA down the ribosome at the end of each round of polypeptide elongation . This disruption halts the protein synthesis process, leading to the inhibition of bacterial growth .

Pharmacokinetics

Fusidic Acid has a 91% oral bioavailability , indicating a high absorption rate when administered orally. It also exhibits a high protein binding rate (97 to 99%) , suggesting that it is largely distributed in protein-rich tissues. Fusidic Acid is primarily eliminated by non-renal mechanisms , and a proportion of the drug is metabolized to several breakdown products detectable in bile .

Result of Action

The action of 9,11-Anhydro Fusidic Acid leads to the inhibition of bacterial growth . By disrupting protein synthesis, it prevents bacteria from producing essential proteins needed for various cellular functions . This bacteriostatic effect helps to control bacterial infections.

Action Environment

The efficacy and stability of 9,11-Anhydro Fusidic Acid could potentially be influenced by various environmental factors. For instance, pH levels have been shown to affect the dynamics of Fusidic Acid . .

Safety and Hazards

将来の方向性

Fusidic acid and its derivatives, including 9,11-Anhydro Fusidic Acid, have been shown to possess a wide range of pharmacological activities . This suggests that they could be used in the development of new treatments for various diseases. Furthermore, the introduction of medium-length amino-terminal groups at the 3-OH position of fusidic acid has been shown to enhance its anti-tumor activity . This provides a starting point for designing more potent derivatives in the future .

特性

IUPAC Name |

(2Z)-2-[(3R,4S,5S,8R,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O5/c1-18(2)9-8-10-21(28(34)35)27-23-11-12-26-29(5)15-14-24(33)19(3)22(29)13-16-30(26,6)31(23,7)17-25(27)36-20(4)32/h9,12,19,22-25,33H,8,10-11,13-17H2,1-7H3,(H,34,35)/b27-21-/t19-,22-,23-,24+,25-,29-,30-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGDRQJDRPAHDF-KRMCRKKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(=CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C2(CCC1O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3(C(=CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)[C@]2(CC[C@H]1O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74048-41-2 |

Source

|

| Record name | 9,11-Anhydrofusidic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZD6436JQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

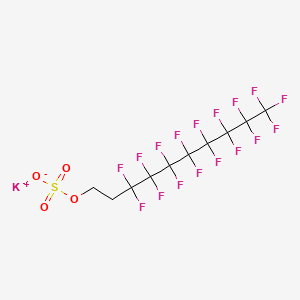

![Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147213.png)

![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B1147217.png)